Cobalt, dibromobis(tris(3-methylphenyl)phosphine)-, (T-4)-

Description

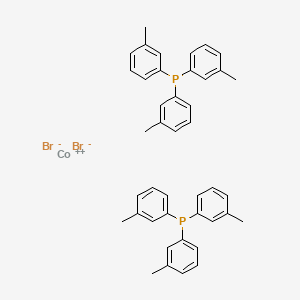

Chemical Name: Cobalt, dibromobis(tris(3-methylphenyl)phosphine)-, (T-4)- CAS No.: 49651-10-7 Molecular Formula: C₄₂H₄₂Br₂CoP₂ Molecular Weight: 827.47 g/mol EC Number: 256-410-7 Structure: The compound features a cobalt(II) center coordinated by two bromide ligands and two tris(3-methylphenyl)phosphine (P(3-methylC₆H₄)₃) ligands in a tetrahedral (T-4) geometry . The methyl substituents on the phenyl rings of the phosphine ligands introduce steric bulk and modulate electronic properties, influencing reactivity and stability.

Properties

CAS No. |

49651-10-7 |

|---|---|

Molecular Formula |

C42H42Br2CoP2 |

Molecular Weight |

827.5 g/mol |

IUPAC Name |

cobalt(2+);tris(3-methylphenyl)phosphane;dibromide |

InChI |

InChI=1S/2C21H21P.2BrH.Co/c2*1-16-7-4-10-19(13-16)22(20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

KXNQXXGHMMVCOU-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC(=CC=C1)P(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C.CC1=CC(=CC=C1)P(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C.[Co+2].[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Cobalt, dibromobis(tris(3-methylphenyl)phosphine)-, (T-4)- typically involves the reaction of cobalt(II) bromide with tris(3-methylphenyl)phosphine in a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Cobalt, dibromobis(tris(3-methylphenyl)phosphine)-, (T-4)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.

Reduction: It can be reduced to lower oxidation state cobalt species.

Substitution: The phosphine ligands can be substituted with other ligands under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligand exchange reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cobalt, dibromobis(tris(3-methylphenyl)phosphine)-, (T-4)- has several scientific research applications:

Mechanism of Action

The mechanism by which Cobalt, dibromobis(tris(3-methylphenyl)phosphine)-, (T-4)- exerts its effects involves the coordination of the cobalt center with various substrates. This coordination facilitates the activation of the substrates, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural Analogues and Substitutent Effects

The compound is part of a broader family of cobalt-phosphine complexes. Key analogues include:

Key Observations :

- Steric Effects : The 3-methylphenyl and 3,5-dimethylphenyl substituents increase steric hindrance compared to unsubstituted triphenylphosphine. This reduces ligand lability and may stabilize the cobalt center against decomposition .

- Molecular Weight : The progressive addition of methyl groups increases molecular weight, impacting solubility and diffusion rates in catalytic applications.

Regulatory and Environmental Considerations

All three cobalt complexes listed above are restricted under environmental regulations (e.g., Japan’s "Green Procurement Guidelines") due to cobalt’s toxicity and persistence . Their intentional use in industrial processes is prohibited, necessitating substitution with less hazardous alternatives.

Critical Analysis of Data Limitations

- Gaps in Experimental Data: No direct catalytic or spectroscopic data (e.g., UV-Vis, NMR) are available for the target compound, limiting mechanistic insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.